molecular formula C15H19N3O3S B2453031 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1421514-91-1

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2453031
CAS No.: 1421514-91-1
M. Wt: 321.4
InChI Key: AXEQWABOWAWPIU-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9-13(22-15(16-9)18-4-2-3-5-18)14(21)17-11-6-10(8-19)12(20)7-11/h2-5,10-12,19-20H,6-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEQWABOWAWPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (referred to as Compound A) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a thiazole ring, a pyrrole moiety, and hydroxymethyl and cyclopentyl groups. Its molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 278.32 g/mol. The presence of these functional groups is believed to contribute significantly to its biological properties.

Synthesis Methods

The synthesis of Compound A typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioketones with α-bromo compounds.
  • Pyrrole Synthesis : Pyrrole derivatives can be synthesized using the Hantzsch reaction or similar methodologies.
  • Coupling Reactions : The final compound is usually formed through coupling reactions that link the thiazole and pyrrole moieties to the cyclopentyl group.

Antimicrobial Activity

Research indicates that Compound A exhibits significant antimicrobial properties against various bacterial strains. In a study comparing multiple thiazole derivatives, it was found that compounds similar to Compound A showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL .

Bacterial Strain MIC (µg/mL) Comparison with Control (Oxytetracycline)
Staphylococcus aureus7.88-fold higher efficacy
Escherichia coli15.616-fold higher efficacy

Anticancer Activity

In vitro studies have demonstrated that Compound A has potential anticancer effects, particularly in colorectal cancer models. It has been shown to selectively activate the p53 pathway, which is crucial for tumor suppression. The antiproliferative activity was assessed in various human colorectal cancer cell lines, revealing that certain derivatives of thiazoles can inhibit cell growth effectively .

The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Interaction : The thiazole and pyrrole rings are known to interact with various enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may bind to receptors involved in cell signaling pathways related to apoptosis and cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A comparative study on thiazole derivatives highlighted the superior antibacterial activity of Compound A compared to traditional antibiotics like Oxytetracycline, suggesting its potential as an alternative treatment for resistant bacterial strains .
  • Cancer Research : In a recent investigation, derivatives similar to Compound A were tested against colorectal cancer cells, showing promising results in selectively inducing apoptosis in p53-expressing cells while sparing normal cells .

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